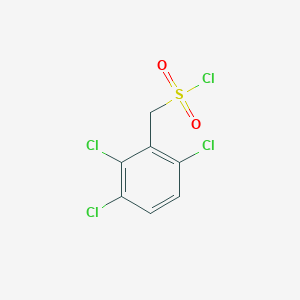
(2,3,6-Trichlorophenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of (2,3,6-Trichlorophenyl)methanesulfonyl chloride involves several synthetic routes. One common method is the reaction of 2,3,6-trichlorophenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or distillation.
Industrial production methods may involve the chlorination of methanesulfonic acid with thionyl chloride or phosgene . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
(2,3,6-Trichlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates, which can further react with other compounds.
Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions are sulfonamides, sulfonates, and sulfene derivatives .
Scientific Research Applications
(2,3,6-Trichlorophenyl)methanesulfonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2,3,6-Trichlorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles to form sulfonamides and sulfonates . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
(2,3,6-Trichlorophenyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and toluenesulfonyl chloride . While all these compounds are used to introduce sulfonyl groups into molecules, this compound is unique due to its trichlorophenyl group, which imparts different reactivity and properties.
Similar compounds include:
Methanesulfonyl chloride (CH3SO2Cl): Used for mesylation of alcohols and amines.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for protecting groups and sulfonation reactions.
This uniqueness makes this compound valuable for specific applications where the trichlorophenyl group is advantageous.
Properties
Molecular Formula |
C7H4Cl4O2S |
|---|---|
Molecular Weight |
294.0 g/mol |
IUPAC Name |
(2,3,6-trichlorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H4Cl4O2S/c8-5-1-2-6(9)7(10)4(5)3-14(11,12)13/h1-2H,3H2 |
InChI Key |
JNWMYHLWGBDTCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CS(=O)(=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















